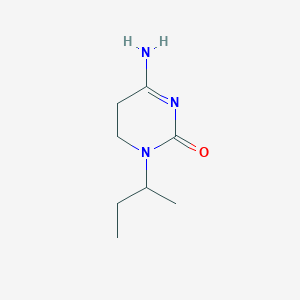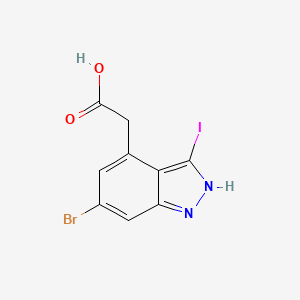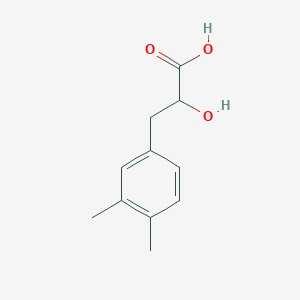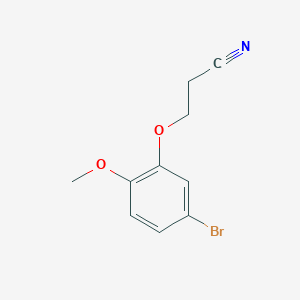
2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes an amino group and a butan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butan-2-amine with a suitable carbonyl compound, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrimidinone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-1,2,4-triazole: Known for its antibacterial activity.
4-hydroxy-2-quinolone: Studied for its pharmaceutical and biological activities.
1,3,5-triazine: Used in the production of herbicides and polymer photostabilizers.
Uniqueness
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a butan-2-yl substituent in the pyrimidinone ring differentiates it from other similar compounds, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
6-amino-3-butan-2-yl-4,5-dihydropyrimidin-2-one |
InChI |
InChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12) |
Clé InChI |
PYZYLWWXHFRBDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CCC(=NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13085064.png)



![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)

![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)



